Atibeprone Lacks Anticonvulsant Efficacy in Kindling Model, Unlike MAO-A Inhibitors and L-Deprenyl
In a direct head-to-head comparison using the kindling model of epilepsy, Atibeprone (LU 53439) demonstrated no anticonvulsant effect, in stark contrast to the MAO-A inhibitor esuprone and the MAO-B inhibitor L-deprenyl [1]. This finding clarifies that anticonvulsant activity attributed to some MAO inhibitors is not mediated by MAO-B inhibition, establishing Atibeprone as a critical tool for isolating MAO-B-specific effects.
| Evidence Dimension | Anticonvulsant efficacy in amygdala-kindled rats |
|---|---|
| Target Compound Data | Not effective; did not significantly alter seizure parameters |
| Comparator Or Baseline | Esuprone (selective MAO-A inhibitor): Effective anticonvulsant; L-deprenyl (MAO-B inhibitor with dose-dependent MAO-A inhibition): Effective anticonvulsant |
| Quantified Difference | Qualitative binary difference: Atibeprone inactive; esuprone and L-deprenyl active |
| Conditions | Amygdala-kindling model in female Wistar rats; drugs administered intraperitoneally prior to kindling stimulation |
Why This Matters
Researchers seeking to study the consequences of selective MAO-B inhibition without confounding anticonvulsant effects must use Atibeprone rather than L-deprenyl or non-selective inhibitors.
- [1] Löscher W, Lehmann H, Teschendorf HJ, Traut M, Gross G. Inhibition of monoamine oxidase type A, but not type B, is an effective means of inducing anticonvulsant activity in the kindling model of epilepsy. J Pharmacol Exp Ther. 1999 Mar;288(3):984-92. PMID: 10027835. View Source
